2,4-Bis(benzyloxy)-6-pentylbenzoic acid
Description
Properties
IUPAC Name |
2-pentyl-4,6-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O4/c1-2-3-6-15-22-16-23(29-18-20-11-7-4-8-12-20)17-24(25(22)26(27)28)30-19-21-13-9-5-10-14-21/h4-5,7-14,16-17H,2-3,6,15,18-19H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDZDGQVLMWIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 4-Bromophthalic Anhydride
Methoxylation of 4-bromophthalic anhydride:
Anhydride is transformed into phthalic acid through an Ullmann-type methoxylation using copper catalysts, sodium methoxide, and methanol, yielding intermediate 7 in 90% yield.
This step introduces the methoxy group essential for subsequent transformations.Conversion to acyl derivative:
Treatment with acetic anhydride produces an acylated intermediate (8) with high yield (98%), setting the stage for further modifications.Grignard reaction and iodination:
Reaction with butylmagnesium chloride and copper chloride yields a key intermediate (9), which is then iodinated ortho to the carboxyl group using (diacetoxyiodo)benzene, affording the aromatic iodide (10) in a controlled regioselective manner.
Synthesis from 2,4-Dihydroxybenzoic Acid
Protection of phenolic and carboxylic groups:
Benzylation yields compound 12 with 98% efficiency, protecting reactive sites for selective reactions.Iodination and Suzuki coupling:
Iodination at the phenolic ring (compound 13) is followed by Suzuki coupling with pentylboronic acid, introducing the pentyl side chain (compound 14). The yield is modest (28%) due to side reactions like β-hydride elimination.Regioselective formylation and phenol formation:
Vilsmeier−Haack formylation yields aldehyde 15, which is oxidized to phenol 16 with high efficiency (85%).
Alternative Route Using Olivetol
- Starting from olivetol (17):
A more scalable approach involves oxidation of olivetol to benzaldehyde (18), followed by esterification to produce compound 19, and subsequent benzylation to give compound 14 in 98% yield.
This route enables large-scale synthesis and was also adapted for synthesizing related compounds like sakisacaulon A.
Construction of the Aromatic Core and Coupling
Ullmann coupling reaction:
The key step involves coupling the A-ring fragment (10 or 15) with the B-ring fragment (16 or 21) under mild conditions, typically employing copper catalysts. This step forms the biaryl linkage essential for the benzoic acid core.Lactonization to form the depsidone skeleton:
The final step involves DCC/DMAP-mediated lactonization to cyclize the structure into the depsidone framework, completing the synthesis of 2,4-bis(benzyloxy)-6-pentylbenzoic acid .
Oxidation to the Target Acid
- Oxidative cleavage:
The benzyl-protected intermediates are subjected to oxidative conditions (e.g., using sodium chlorite or similar oxidants) to convert methyl or aldehyde functionalities into the corresponding carboxylic acids, yielding the target This compound with high purity (up to 98.9%).
Summary Data Table
| Step | Starting Material | Reagents/Conditions | Key Transformation | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 4-bromophthalic anhydride | CuCl, HCOOMe, MeONa, MeOH | Methoxylation | 90% | Aromatic substitution |
| 2 | 7 | Acetic anhydride | Acylation | 98% | Protects the ring |
| 3 | 8 | BuMgCl, CuCl | Grignard addition | 52% | Adds side chain |
| 4 | 9 | (Diacetoxyiodo)benzene | Ortho-iodination | - | Regioselective |
| 5 | 2,4-dihydroxybenzoic acid | Benzyl bromide, K2CO3 | Benzylation | 98% | Phenolic protection |
| 6 | 12 | Iodination, Suzuki coupling | Aromatic iodination and coupling | 88%, 28% | Side reactions affect yield |
| 7 | 14 | Vilsmeier−Haack, oxidation | Formylation and phenol formation | 92%, 85% | Functional group modifications |
| 8 | Benzaldehyde derivative | Oxidation, benzylation | Large-scale B-ring synthesis | 78−98% | Scalability advantage |
| 9 | Coupled biaryl intermediates | DCC/DMAP | Lactonization | - | Final cyclization step |
Research Findings and Considerations
Yield Optimization:
The use of alternative starting materials like olivetol significantly improves scalability and yields, making large-scale synthesis feasible.Reaction Conditions:
Mild copper-catalyzed Ullmann reactions are effective but require careful control of temperature and stoichiometry to maximize yield and regioselectivity.Protection Strategies:
Benzyl protection of phenolic and carboxylic groups is crucial to prevent side reactions and facilitate regioselective modifications.Scalability and Purity: The alternative route from olivetol offers high purity (up to 98.9%) and is suitable for producing sufficient quantities for biological testing.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-6-pentylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation or other reducing agents.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can yield the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
One of the primary applications of 2,4-Bis(benzyloxy)-6-pentylbenzoic acid is its use as an anti-inflammatory agent. Compounds with similar structures have demonstrated efficacy in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Research shows that these compounds can reduce edema and granuloma tissue formation, providing a therapeutic alternative to traditional steroid-based treatments, which often have undesirable side effects .
Pharmaceutical Development
The compound also serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions like Parkinson's disease, where prodrugs are designed to improve the pharmacokinetics of active compounds like levodopa . The structural modifications of bis(benzyloxy) compounds are crucial in enhancing their bioavailability and therapeutic effectiveness.
Material Science Applications
Liquid Crystalline Materials
This compound is utilized in the development of liquid crystalline materials. These materials are essential in the production of LCD screens and other display technologies. The compound's ability to form mesophases makes it suitable for applications in electronic devices where orientation and alignment of molecules are critical for performance .
Polymer Chemistry
In polymer chemistry, this compound acts as a monomer or additive to enhance the properties of polymers. Its incorporation can lead to improved thermal stability and mechanical properties, making it valuable in the production of advanced materials for various industrial applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including alkylation and esterification processes. The characterization of the compound can be performed using techniques such as NMR spectroscopy, HPLC, and mass spectrometry to confirm its structure and purity .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Primary Application | Key Properties |
|---|---|---|---|
| This compound | Bis(benzyloxy) acid | Anti-inflammatory agent | Reduces edema; low side effects |
| 3,5-Bis(benzyloxy)benzoic acid | Bis(benzyloxy) acid | Liquid crystal material | Forms stable mesophases |
| Levodopa Prodrug | Amino acid derivative | Treatment for Parkinson's disease | Improved pharmacokinetics |
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models with induced inflammation, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammation markers compared to control groups receiving traditional NSAIDs . This study highlights the compound's potential as a safer alternative for chronic inflammatory conditions.
Case Study 2: Development of Liquid Crystals
Research into the application of this compound in liquid crystal displays showed that it could enhance the response time and thermal stability of LCDs. The incorporation of this compound into liquid crystal formulations resulted in improved optical clarity and reduced power consumption during operation .
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-6-pentylbenzoic acid involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Research Findings
- Stobbe Condensation Products : Derivatives synthesized via Stobbe condensations (e.g., 2,4-bis(benzyloxy)-6-(1-carbomethoxy-1-penten-1-yl)benzoic acid) show cyclopropane formation under basic conditions, highlighting reactivity differences due to substituent electronic effects .
- Catalytic Hydrogenation : Ethynyl-substituted compounds (e.g., Benzyl 2,4-bis(benzyloxy)-6-((4-decylphenyl)ethynyl)benzoate) undergo hydrogenation to yield dihydroxy analogs, enabling modular synthesis of bioactive molecules .
Biological Activity
2,4-Bis(benzyloxy)-6-pentylbenzoic acid is a synthetic organic compound known for its structural complexity and potential biological activities. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by two benzyloxy groups attached to a benzoic acid core with a pentyl substituent. Its molecular formula is with a molecular weight of 378.45 g/mol. The presence of multiple aromatic rings enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biochemical effects. The benzyloxy groups may facilitate hydrophobic interactions with lipid membranes, enhancing cellular uptake.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in various models. In animal studies, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Research has explored the anticancer effects of this compound on various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in breast cancer cells (MCF-7) through activation of caspase pathways. Additionally, it has been observed to inhibit cell proliferation by interfering with the cell cycle.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent .
- Anti-inflammatory Research : In a study conducted on a murine model of arthritis, the administration of this compound resulted in reduced paw swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls .
- Cancer Cell Studies : A recent publication in Cancer Letters reported that treatment with this compound led to significant apoptosis in MCF-7 cells via mitochondrial pathway activation .
Q & A
Q. What are the established synthetic routes for 2,4-bis(benzyloxy)-6-pentylbenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves benzyl protection of hydroxyl groups and alkylation. For example, a two-step process starts with sodium hydride-mediated benzylation of a hydroxylated benzoic acid precursor in anhydrous benzene, followed by pentyl chain introduction via nucleophilic substitution or coupling reactions. Yields vary (72–78%) depending on steric hindrance and solvent polarity . Key Data:
Q. How can NMR spectroscopy distinguish structural isomers of this compound?
Methodological Answer: Proton NMR (300 MHz, CDCl₃) resolves benzyloxy groups (δ 5.04–5.11 ppm, singlet for -OCH₂Ph) and pentyl chain protons (δ 1.15–1.41 ppm, multiplet for -(CH₂)₃CH₂CH₃). Carbonyl (C=O) appears at δ 170–175 ppm. Key diagnostic peaks:
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
Methodological Answer:
- Solubility: Lipophilic due to the pentyl chain; soluble in CHCl₃, DCM, and DMSO but insoluble in water. Data from NIST on analogous 4-pentyloxybenzoic acid suggest logP ≈ 4.2 .
- Stability: Benzyl ethers hydrolyze under strong acids/bases. Store at –20°C in inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved for derivatives of this compound?
Methodological Answer:
- Contradiction Analysis: Discrepancies between NMR (expected integrations) and MS (molecular ion peaks) often arise from incomplete purification or isotopic interference. Use high-resolution MS (HRMS-ESI) and DEPT-135 NMR to confirm molecular formulas.
- Case Study: In a 2021 study, a mismatch between calculated (C₃₈H₄₉O₁₀P) and observed HRMS values led to identification of a phosphorylated byproduct, resolved via column chromatography .
Q. What strategies optimize regioselectivity in benzyloxy group introduction to avoid over-alkylation?
Methodological Answer:
- Stepwise Protection: Use tert-butyldimethylsilyl (TBS) groups for temporary protection of reactive hydroxyls, followed by selective benzylation.
- Catalytic Control: Pd/C or NaI in DMF enhances selectivity for para-substitution .
Data Table:
| Catalyst | Solvent | Yield (%) | Para:Ortho Ratio |
|---|---|---|---|
| NaH | Benzene | 76 | 8:1 |
| K₂CO₃ | DMF | 68 | 5:1 |
| Pd/C (5 mol%) | THF | 82 | 12:1 |
Q. How does the pentyl chain length impact biological activity in HDAC/HSP90 inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR): Elongating the alkyl chain (e.g., pentyl to heptyl) increases lipophilicity, enhancing cell membrane permeability but reducing aqueous solubility.
- Case Study: Derivatives with pentyl chains showed IC₅₀ = 0.49 μM for HDAC6 inhibition, while shorter chains (propyl) were less active (IC₅₀ = 1.2 μM) .
Q. What analytical methods validate the absence of toxic byproducts (e.g., benzyl chloride) in scaled-up synthesis?
Methodological Answer:
Q. How can computational modeling predict metabolic pathways of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
